molecular formula C13H12FNO B13249363 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one

1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one

Cat. No.: B13249363
M. Wt: 217.24 g/mol
InChI Key: WITODTMVZNNQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial production would likely involve automated systems for precise control of reaction conditions and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its lipophilicity and stability. This allows the compound to effectively interact with enzymes and receptors, potentially inhibiting bacterial growth or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(8-Fluoro-2-methylquinolin-3-yl)propan-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated quinoline derivatives .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

1-(8-fluoro-2-methylquinolin-3-yl)propan-2-one

InChI

InChI=1S/C13H12FNO/c1-8(16)6-11-7-10-4-3-5-12(14)13(10)15-9(11)2/h3-5,7H,6H2,1-2H3

InChI Key

WITODTMVZNNQDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.